![molecular formula C18H15ClN2O4 B2705511 3-[1-(7-chloro-1,3-benzodioxol-5-yl)-2-nitroethyl]-2-methyl-1H-indole CAS No. 301313-28-0](/img/structure/B2705511.png)
3-[1-(7-chloro-1,3-benzodioxol-5-yl)-2-nitroethyl]-2-methyl-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[1-(7-chloro-1,3-benzodioxol-5-yl)-2-nitroethyl]-2-methyl-1H-indole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of indole derivatives and is commonly referred to as CBR-5884. In
作用機序
The mechanism of action of 3-[1-(7-chloro-1,3-benzodioxol-5-yl)-2-nitroethyl]-2-methyl-1H-indole involves the inhibition of the enzyme cyclooxygenase-2 (COX-2). COX-2 is responsible for the production of pro-inflammatory mediators, such as prostaglandins, which play a key role in the inflammatory response. By inhibiting COX-2, this compound reduces the production of these mediators, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and analgesic properties, 3-[1-(7-chloro-1,3-benzodioxol-5-yl)-2-nitroethyl]-2-methyl-1H-indole has been shown to exhibit neuroprotective effects in preclinical studies. This compound has been shown to reduce the production of reactive oxygen species (ROS) and inhibit the activation of microglia, which are immune cells in the brain that play a role in neuroinflammation. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of using 3-[1-(7-chloro-1,3-benzodioxol-5-yl)-2-nitroethyl]-2-methyl-1H-indole in lab experiments is its potent anti-inflammatory and analgesic properties. This compound can be used to study the mechanisms underlying inflammation and pain, as well as to test the efficacy of potential anti-inflammatory and analgesic drugs. However, one limitation of using this compound is its potential toxicity. Although it has been shown to be relatively safe in preclinical studies, further research is needed to determine its safety and efficacy in humans.
将来の方向性
There are several future directions for the study of 3-[1-(7-chloro-1,3-benzodioxol-5-yl)-2-nitroethyl]-2-methyl-1H-indole. One potential direction is the development of more potent and selective COX-2 inhibitors based on this compound. Additionally, this compound could be further investigated for its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Finally, more research is needed to determine the safety and efficacy of this compound in humans, which could lead to its development as a novel therapeutic agent.
合成法
The synthesis of 3-[1-(7-chloro-1,3-benzodioxol-5-yl)-2-nitroethyl]-2-methyl-1H-indole involves a multi-step process. The starting material is 7-chloro-1,3-benzodioxole-5-carboxylic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-nitroethanol in the presence of a base to form the key intermediate. The final step involves the reaction of the intermediate with 2-methylindole in the presence of a catalyst to yield the desired compound.
科学的研究の応用
3-[1-(7-chloro-1,3-benzodioxol-5-yl)-2-nitroethyl]-2-methyl-1H-indole has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anti-inflammatory and analgesic properties in preclinical studies. Additionally, this compound has been investigated for its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
3-[1-(7-chloro-1,3-benzodioxol-5-yl)-2-nitroethyl]-2-methyl-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O4/c1-10-17(12-4-2-3-5-15(12)20-10)13(8-21(22)23)11-6-14(19)18-16(7-11)24-9-25-18/h2-7,13,20H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSGLGXAZZSWVBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C[N+](=O)[O-])C3=CC4=C(C(=C3)Cl)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

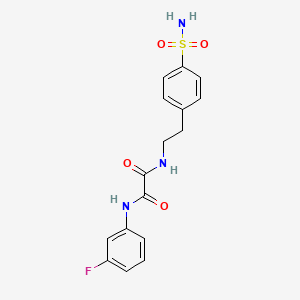
![Methyl[(4-methylphenyl)methylene]ammoniumolate](/img/structure/B2705429.png)
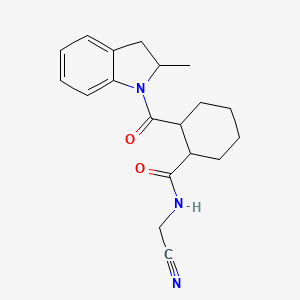
![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(oxan-2-yl)methanone](/img/structure/B2705435.png)
![1-ethyl-3-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-5-amine](/img/structure/B2705436.png)
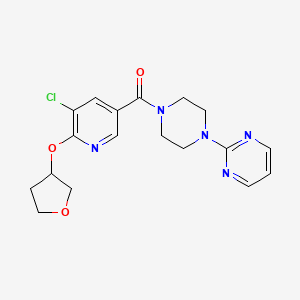
![1-(Imidazo[1,2-a]pyridin-5-yl)ethanone](/img/structure/B2705438.png)
![Methyl 2-methyl-2-[(propan-2-yl)amino]propanoate](/img/structure/B2705440.png)
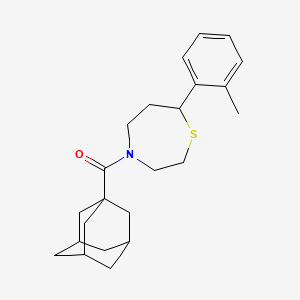
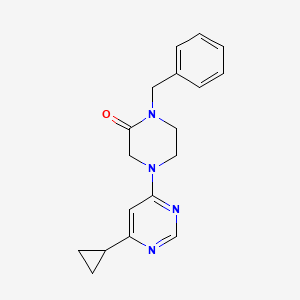
![1-[1,2,4]Triazolo[4,3-A]pyridin-3-ylethanamine](/img/structure/B2705444.png)
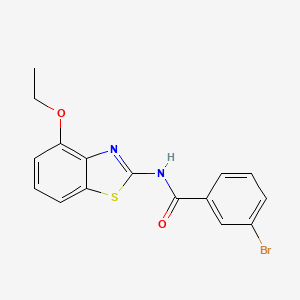
![2-[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]-6-cyclopropylpyridazin-3-one](/img/structure/B2705446.png)
![2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2705449.png)